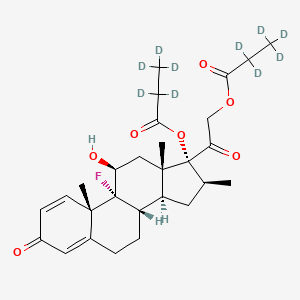
Betamethasone dipropionate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone dipropionate-d10 is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is a deuterated form of betamethasone dipropionate, where ten hydrogen atoms are replaced by deuterium. This modification enhances the compound’s stability and metabolic profile, making it a valuable tool in pharmacokinetic studies and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone dipropionate-d10 involves multiple steps, starting from the parent compound, betamethasone. The process typically includes the introduction of deuterium atoms through deuterated reagents or solvents. Key steps include:
Deuteration of Betamethasone: Betamethasone is reacted with deuterated reagents to replace hydrogen atoms with deuterium.
Esterification: The deuterated betamethasone is then esterified with propionic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of betamethasone are subjected to deuteration using deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Esterification: The purified deuterated betamethasone is esterified with propionic acid under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Betamethasone dipropionate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation Products: this compound oxide.
Reduction Products: this compound alcohol.
Substitution Products: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Betamethasone dipropionate-d10 has a wide range of applications in scientific research:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of betamethasone.
Drug Development: It serves as a reference compound in the development of new glucocorticoid drugs.
Biological Research: The compound is used to investigate the anti-inflammatory and immunosuppressive mechanisms of glucocorticoids.
Medical Applications: this compound is used in the formulation of topical treatments for inflammatory skin conditions.
Wirkmechanismus
Betamethasone dipropionate-d10 exerts its effects by binding to specific intracellular glucocorticoid receptors. This binding leads to the modulation of gene expression, resulting in the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators. The molecular targets include:
Glucocorticoid Receptors: Activation of these receptors leads to the suppression of inflammatory responses.
Phospholipase A2: Inhibition of this enzyme reduces the production of arachidonic acid and subsequent inflammatory mediators.
Cytokines: The compound downregulates the expression of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Vergleich Mit ähnlichen Verbindungen
Betamethasone Dipropionate: The non-deuterated form with similar pharmacological properties.
Betamethasone Valerate: Another ester of betamethasone with slightly different pharmacokinetics and potency.
Betamethasone Sodium Phosphate: A water-soluble ester used for injectable formulations.
Uniqueness: Betamethasone dipropionate-d10 is unique due to its deuterium substitution, which enhances its metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C28H37FO7 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1/i1D3,2D3,6D2,7D2 |
InChI-Schlüssel |
CIWBQSYVNNPZIQ-SCNNTSHJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
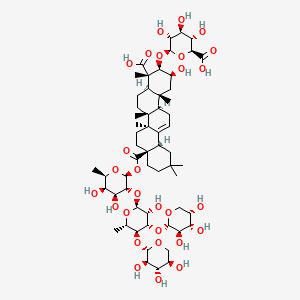
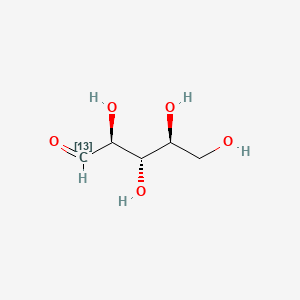
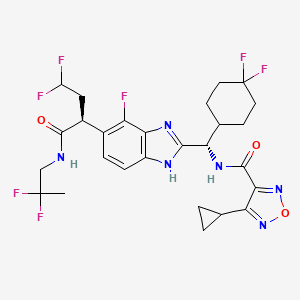
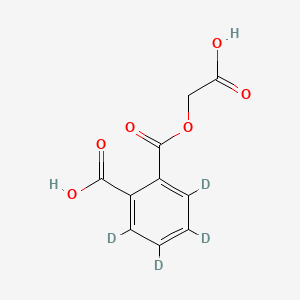
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
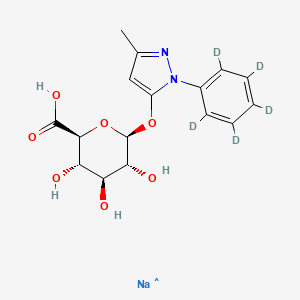
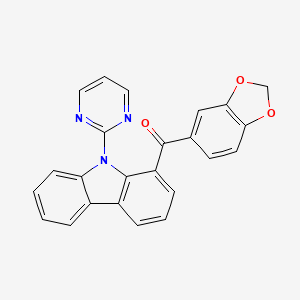
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
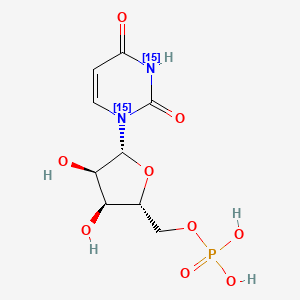
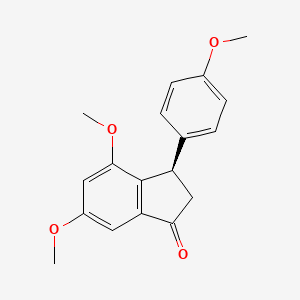
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
